N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves several steps. One common method includes the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine to form the thiazole ring . The subsequent steps involve the introduction of the cyclopropyl and 4-fluorophenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Known for its antimicrobial properties.
2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide: Studied for its cytotoxicity in cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S2/c17-11-3-1-10(2-4-11)14(20)9-23-16-19-13(8-22-16)7-15(21)18-12-5-6-12/h1-4,8,12H,5-7,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOZSLDBOYQCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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